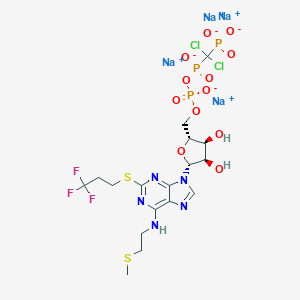

Cangrelor tetrasodium

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

坎格雷洛四钠是一种强效的静脉抗血小板药,主要用于经皮冠状动脉介入治疗期间,以降低围手术期心肌梗死、再次冠脉血管重建和支架血栓形成的风险。 它是一种直接作用的、可逆的P2Y12血小板受体拮抗剂,抑制腺苷二磷酸介导的血小板活化和聚集 .

准备方法

合成路线和反应条件

坎格雷洛四钠的合成采用N-[2-(甲硫基)乙基]-2-[(3,3,3-三氟丙基)磺酰基]腺苷作为原料。 该化合物经过一系列反应,包括磷酸化和磺化,生成坎格雷洛四钠 .

工业生产方法

坎格雷洛四钠的工业生产通常涉及在受控条件下进行大规模化学合成,以确保高纯度和高产率。 该过程包括多个反应、分离和纯化步骤,以获得最终产品 .

化学反应分析

反应类型

坎格雷洛四钠会发生各种化学反应,包括:

氧化: 涉及添加氧气或去除氢气。

还原: 涉及添加氢气或去除氧气。

取代: 涉及用另一种原子或原子团取代一个原子或原子团。

常用试剂和条件

与坎格雷洛四钠反应中常用的试剂包括氧化剂、还原剂和各种催化剂。 反应通常在受控的温度和压力条件下进行,以确保最佳的产率和纯度 .

主要生成产物

科学研究应用

Pharmacological Profile

Cangrelor functions by blocking adenosine diphosphate (ADP)-induced platelet activation and aggregation. Its rapid onset of action allows for immediate platelet inhibition, making it suitable for acute settings. The pharmacokinetic properties include:

- Rapid onset : Platelet inhibition occurs within 2 minutes post-administration.

- Short half-life : The effective elimination half-life is approximately 3-6 minutes.

- Reversibility : Platelet function returns to normal within one hour after cessation of the infusion .

Clinical Applications

Cangrelor is primarily indicated for:

- Reduction of Thrombotic Cardiovascular Events : In patients with coronary artery disease undergoing PCI, cangrelor has demonstrated efficacy in reducing stent thrombosis and other thrombotic events .

- Bridging Therapy : For patients with ACS or those requiring surgery who are at risk for thrombotic events due to interruption of oral P2Y12 inhibitors, cangrelor serves as an effective bridging therapy .

Efficacy and Safety Data

The clinical efficacy of cangrelor has been established through several pivotal studies, notably the CHAMPION trials:

- CHAMPION-PHOENIX Study : This large-scale trial compared cangrelor to clopidogrel in over 25,000 patients undergoing PCI. Results indicated a significant reduction in major adverse cardiac events (MACE) at 48 hours post-procedure (OR 0.78; 95% CI 0.66–0.93) and a notable decrease in stent thrombosis rates .

- BRIDGE Study : Focused on patients with ACS awaiting coronary artery bypass grafting (CABG), this study showed that cangrelor maintained effective platelet inhibition during the perioperative period, significantly reducing the risk of thrombotic complications when transitioning from oral therapies .

Case Studies

Several observational studies have further elucidated the real-world applications of cangrelor:

- A study by Vaduganathan et al. reported no major bleeding incidents in patients receiving cangrelor for PCI and bridging therapy within the first 48 hours post-administration .

- Another analysis highlighted that cangrelor effectively reduced intraprocedural stent thrombosis rates in high-risk patients, emphasizing its utility in complex coronary cases .

Future Perspectives

Ongoing research is focused on expanding the applications of cangrelor beyond its current indications. Studies are exploring its use in various patient populations and settings, including:

- Patients with chronic coronary syndromes.

- Use alongside novel anticoagulants.

- Long-term safety profiles in diverse demographics.

作用机制

坎格雷洛四钠通过选择性地、可逆地与P2Y12血小板受体结合发挥作用,从而抑制腺苷二磷酸诱导的血小板活化和聚集。 这种抑制阻止了冠状动脉中危险的血栓形成,降低了心肌梗死和支架血栓形成的风险 .

相似化合物的比较

类似化合物

氯吡格雷: 一种口服P2Y12抑制剂,需要代谢转化为其活性形式。

替格瑞洛: 另一种口服P2Y12抑制剂,与氯吡格雷相比,其起效更快。

坎格雷洛四钠的独特性

坎格雷洛四钠在P2Y12抑制剂中具有独特性,因为它通过静脉注射给药,起效迅速,作用可逆。 与氯吡格雷和替格瑞洛不同,它不需要代谢转化,使其成为需要立即和深度抑制血小板的患者的理想选择 .

属性

CAS 编号 |

163706-36-3 |

|---|---|

分子式 |

C17H25Cl2F3N5NaO12P3S2 |

分子量 |

799.4 g/mol |

IUPAC 名称 |

tetrasodium;[dichloro(phosphonato)methyl]-[[(2R,3S,4R,5R)-3,4-dihydroxy-5-[6-(2-methylsulfanylethylamino)-2-(3,3,3-trifluoropropylsulfanyl)purin-9-yl]oxolan-2-yl]methoxy-oxidophosphoryl]oxyphosphinate |

InChI |

InChI=1S/C17H25Cl2F3N5O12P3S2.Na/c1-43-5-3-23-12-9-13(26-15(25-12)44-4-2-16(20,21)22)27(7-24-9)14-11(29)10(28)8(38-14)6-37-42(35,36)39-41(33,34)17(18,19)40(30,31)32;/h7-8,10-11,14,28-29H,2-6H2,1H3,(H,33,34)(H,35,36)(H,23,25,26)(H2,30,31,32);/t8-,10-,11-,14-;/m1./s1 |

InChI 键 |

PUOXNGKKTLBYQJ-ZBMQJGODSA-N |

SMILES |

CSCCNC1=C2C(=NC(=N1)SCCC(F)(F)F)N(C=N2)C3C(C(C(O3)COP(=O)([O-])OP(=O)(C(P(=O)([O-])[O-])(Cl)Cl)[O-])O)O.[Na+].[Na+].[Na+].[Na+] |

手性 SMILES |

CSCCNC1=C2C(=NC(=N1)SCCC(F)(F)F)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)OP(=O)(C(P(=O)(O)O)(Cl)Cl)O)O)O.[Na] |

规范 SMILES |

CSCCNC1=C2C(=NC(=N1)SCCC(F)(F)F)N(C=N2)C3C(C(C(O3)COP(=O)(O)OP(=O)(C(P(=O)(O)O)(Cl)Cl)O)O)O.[Na] |

Key on ui other cas no. |

163706-36-3 |

Pictograms |

Irritant; Health Hazard |

同义词 |

AR C69931MX AR-C69931MX cangrelor cangrelor tetrasodium Kengreal N(6)-(2-methylthioethyl)-2-(3,3,3-trifluoropropylthio)-5'-adenylic acid monoanhydride with dichloromethylenebis(phosphonic acid) |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What kind of drug is Cangrelor tetrasodium and what is it being investigated for?

A1: The provided abstract lists this compound among other drugs being investigated in various clinical trials []. While the abstract doesn't provide specific details about this compound's mechanism of action, its inclusion in this list suggests it's a pharmaceutical compound under active clinical investigation for potential therapeutic applications. The abstract focuses on providing a gateway to clinical trials for a wide selection of drugs, including this compound, highlighting its relevance to ongoing research.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。